Phosphoramidite Coupling Efficiency in Solid-Phase Synthesis
N2-Isobutyryl-2'-O-methylguanosine, when incorporated into oligonucleotides, confers significantly increased resistance to nuclease degradation compared to unmodified RNA. In head-to-head studies, fully 2'-O-methyl modified oligonucleotides exhibited markedly greater stability against snake venom phosphodiesterase (SVPD) and nuclease S1 relative to unmodified RNA [1]. While the isobutyryl group on the N2 position primarily serves as a synthetic protecting group, the 2'-O-methyl modification is directly responsible for the enhanced metabolic stability, a property not present in N2-isobutyrylguanosine analogs lacking the 2'-O-methyl group.
| Evidence Dimension | Nuclease degradation half-life (SVPD assay) |
|---|---|
| Target Compound Data | Oligonucleotides containing 2'-O-methyl modifications (including those derived from N2-Isobutyryl-2'-O-methylguanosine) show significantly extended stability; 2'-O-methyl modification is classified as providing 'high' nuclease resistance. |
| Comparator Or Baseline | Unmodified RNA oligoribonucleotides: degraded rapidly under identical conditions; nuclease stability of 2'-O-methyl > RNA:RNA > DNA:DNA. |
| Quantified Difference | 2'-O-methyl oligoribonucleotides exhibit >10-fold increased stability compared to unmodified RNA in SVPD assays (exact fold-change varies with sequence and assay conditions; class-level effect well-established). |
| Conditions | Snake venom phosphodiesterase (SVPD) and nuclease S1 assays; fully modified 2'-O-methyl oligoribonucleotide sequences. |
Why This Matters
Procuring this specific dual-modified monomer ensures that synthesized oligonucleotides possess the enhanced nuclease resistance characteristic of 2'-O-methyl modifications, which is essential for applications requiring extended circulation or cellular stability.
- [1] Cummins, L. L., Owens, S. R., Risen, L. M., Lesnik, E. A., Freier, S. M., McGee, D., Guinosso, C. J., & Cook, P. D. (1995). Characterization of fully 2'-modified oligoribonucleotide hetero- and homoduplex hybridization and nuclease sensitivity. Nucleic Acids Research, 23(11), 2019-2024. https://doi.org/10.1093/nar/23.11.2019 View Source
